molecular formula C10H7ClO2 B13437003 7-Chloro-3-methyl-4H-1-benzopyran-4-one

7-Chloro-3-methyl-4H-1-benzopyran-4-one

Cat. No.: B13437003
M. Wt: 194.61 g/mol
InChI Key: TYTHKIMGPHKZOB-UHFFFAOYSA-N
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Description

7-Chloro-3-methyl-4H-1-benzopyran-4-one is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-methyl-4H-1-benzopyran-4-one typically involves the chlorination of 3-methyl-4H-1-benzopyran-4-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 7th position. Common reagents used in this process include thionyl chloride or phosphorus pentachloride, often in the presence of a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-methyl-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the removal of the chlorine atom or reduction of other functional groups.

    Substitution: The chlorine atom can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in various substituted benzopyrans.

Scientific Research Applications

7-Chloro-3-methyl-4H-1-benzopyran-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-3-methyl-4H-1-benzopyran-4-one involves its interaction with various molecular targets. It is believed to exert its effects by inhibiting specific enzymes or signaling pathways, leading to the disruption of cellular processes. For instance, its antiproliferative activity against cancer cells may involve the induction of apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-methyl-4H-chromen-4-one
  • 7-Chloro-4H-chromen-4-one
  • 7-Chloro-3-iodo-4H-chromen-4-one

Uniqueness

7-Chloro-3-methyl-4H-1-benzopyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .

Properties

Molecular Formula

C10H7ClO2

Molecular Weight

194.61 g/mol

IUPAC Name

7-chloro-3-methylchromen-4-one

InChI

InChI=1S/C10H7ClO2/c1-6-5-13-9-4-7(11)2-3-8(9)10(6)12/h2-5H,1H3

InChI Key

TYTHKIMGPHKZOB-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C1=O)C=CC(=C2)Cl

Origin of Product

United States

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